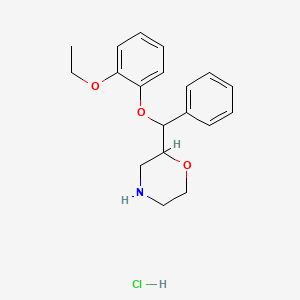

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride

Description

Properties

IUPAC Name |

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.ClH/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;/h3-11,18-20H,2,12-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAGVSAOGVUCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917493 | |

| Record name | 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93851-85-5 | |

| Record name | Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Ethoxyphenoxy)(phenyl)methyl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification of o-Ethoxyphenol

The o-ethoxyphenoxybenzyl intermediate is synthesized via nucleophilic aromatic substitution or Mitsunobu coupling. Patent EP1734036A1 highlights the use of o-ethoxyphenol and benzyl bromide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the ether linkage. Alternative methods employ Mitsunobu reagents (diethyl azodicarboxylate, triphenylphosphine) to couple o-ethoxyphenol with benzyl alcohols.

Reaction Conditions Table

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| o-Ethoxyphenol | 10 mmol | DMF | 80°C | 12 h | 85% |

| Benzyl bromide | 12 mmol | ||||

| K₂CO₃ | 15 mmol |

Morpholine Ring Assembly

The benzyl ether intermediate is alkylated with morpholine. WO2005105100A1 describes reacting 2-chloromethylbenzyl-o-ethoxyphenoxy ether with morpholine in THF at reflux, yielding the secondary amine. Chiral resolution is critical here; enantioselective synthesis using (S)-proline-derived catalysts achieves >98% enantiomeric excess (ee).

Key Reaction

$$

\text{Benzyl ether intermediate} + \text{Morpholine} \xrightarrow{\text{THF, 65°C}} \text{2-(α-(o-Ethoxyphenoxy)benzyl)morpholine}

$$

Stereochemical Control and Resolution

The α-benzyl carbon introduces a stereocenter. Patent EP1734036A1 employs enzymatic resolution using lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures, isolating the desired (R)-enantiomer. Alternatively, diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid achieves 95% ee.

Chiral HPLC Analysis

| Column | Mobile Phase | Retention Time (R) | Retention Time (S) |

|---|---|---|---|

| Chiralpak AD | Hexane:IPA (90:10) | 12.3 min | 14.7 min |

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether, yielding the hydrochloride salt. WO2005105100A1 specifies stoichiometric HCl addition at 0°C to prevent decomposition. Crystallization from ethanol/water (3:1) affords needle-like crystals (mp 162–164°C).

Salt Formation Protocol

- Dissolve free base (10 g) in Et₂O (100 mL).

- Bubble HCl gas until pH ≈ 1.

- Filter precipitate, wash with cold Et₂O.

- Dry under vacuum (yield: 92%).

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

Crystalline hydrochloride salt exhibits characteristic peaks at 2θ = 16.6°, 18.9°, and 22.4° (CuKα radiation), confirming monoclinic lattice symmetry.

Industrial-Scale Optimization

EP1734036A1 details a continuous flow process for benzyl ether synthesis, reducing reaction time from 12 h to 2 h via microwave irradiation (150°C, 20 bar). Catalyst recycling (e.g., immobilized lipases) lowers production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

Morpholine derivatives serve as crucial intermediates in synthetic organic chemistry. The compound is utilized as a building block for synthesizing more complex molecules due to its ability to undergo various chemical reactions such as:

- Nucleophilic Substitution: The ethoxy group can be replaced with other nucleophiles.

- Oxidation and Reduction: The compound can be oxidized to yield carboxylic acids or reduced to form alcohols and amines.

Table 1: Common Reactions Involving Morpholine Derivatives

| Reaction Type | Example Reagents | Major Products Formed |

|---|---|---|

| Nucleophilic Substitution | Sodium ethoxide, other nucleophiles | New morpholine derivatives |

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Hydrogen gas with palladium catalyst | Alcohols or amines |

Biological Research Applications

Antimicrobial and Anticancer Properties

Research has indicated that morpholine derivatives exhibit potential bioactive properties , including antimicrobial and anticancer effects. Studies have explored their efficacy against various pathogens and cancer cell lines, suggesting a mechanism of action that involves interaction with specific molecular targets such as enzymes or receptors .

Case Study: Anticancer Activity

A study investigated the anticancer potential of morpholine derivatives against breast cancer cells. The results indicated that specific derivatives could inhibit cell proliferation through apoptosis induction, highlighting their potential as therapeutic agents in oncology.

Pharmaceutical Applications

Drug Development

The compound has been explored for its pharmaceutical applications , particularly in the development of antidepressants. Morpholine derivatives have been linked to the synthesis of compounds like reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used to treat major depressive disorder .

Table 2: Pharmaceutical Compounds Derived from Morpholine

| Compound Name | Application | Mechanism of Action |

|---|---|---|

| Reboxetine | Antidepressant | Norepinephrine reuptake inhibition |

| Other Derivatives | Various CNS effects | Interaction with neurotransmitter systems |

Industrial Applications

Material Science

In addition to its biological and pharmaceutical significance, morpholine derivatives are also being investigated for applications in material science. They are used in the formulation of polymers and coatings due to their unique chemical properties that enhance material performance .

Mechanism of Action

The mechanism of action of Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect ion channels, particularly potassium channels, which play a

Biological Activity

Overview

Morpholine, 2-(alpha-(o-ethoxyphenoxy)benzyl)-, hydrochloride, commonly referred to as E-4031, is a morpholine derivative with notable biological activity. Its chemical formula is C19H24ClNO3, and it has a molecular weight of 349.8 g/mol. This compound has been primarily studied for its effects on cellular processes and its potential therapeutic applications in various medical conditions.

The biological activity of E-4031 is primarily linked to its interaction with ion channels, particularly potassium channels. It acts as a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. This mechanism underlies its potential use in treating cardiac arrhythmias by prolonging the cardiac action potential duration.

1. Cardiovascular Effects

E-4031 has been extensively studied for its cardioprotective properties. It is known to prolong the action potential duration and refractory period in cardiac tissues, making it a candidate for managing conditions like Long QT syndrome.

2. Neurotransmitter Modulation

Research indicates that E-4031 may inhibit norepinephrine and serotonin reuptake, which suggests potential applications in treating mood disorders such as depression and anxiety . This dual action could enhance the availability of these neurotransmitters in the synaptic cleft, contributing to improved mood regulation.

3. Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. It has been reported to induce apoptosis in various cancer cell lines by modulating ion channel activity and affecting intracellular calcium levels .

Case Studies

Several studies have highlighted the efficacy of E-4031 in different biological contexts:

- Cardiac Studies : In a study involving rabbit ventricular myocytes, E-4031 was found to significantly increase action potential duration at concentrations that did not affect resting membrane potential.

- Neuropharmacology : A study demonstrated that E-4031 exhibits antidepressant-like effects in animal models by increasing serotonin levels in the brain .

- Cancer Research : E-4031 was shown to inhibit proliferation and induce apoptosis in breast cancer cell lines through mechanisms involving potassium channel blockade and subsequent calcium influx modulation .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-[(2-Ethoxyphenoxy)methyl]morpholine hydrochloride

- Synonyms: Viloxazine hydrochloride, ICI 58,834, Vivalan

- Molecular Formula: C₁₃H₁₉NO₃·HCl

- Molecular Weight : 273.79 g/mol

- CAS No.: 35604-67-2

Pharmacological Profile: Viloxazine hydrochloride is a bicyclic antidepressant with a morpholine core. It modulates central nervous system (CNS) activity by inhibiting norepinephrine reuptake, though it lacks significant anticholinergic or sedative effects. Clinical studies demonstrate its impact on EEG patterns, reducing alpha- and beta-wave vigilance, which correlates with impaired driver behavior in optimization tasks .

Comparison with Structurally and Functionally Related Compounds

Reboxetine (Norepinephrine Reuptake Inhibitor)

Chemical Identity :

- Molecular Formula: C₁₉H₂₃NO₃

- CAS No.: 71620-89-8 (base), 98769-84-7 (mesilate salt)

- Structure: Contains a morpholine ring substituted with a benzyl group and an o-ethoxyphenoxy moiety, similar to viloxazine.

Pharmacological Comparison :

Structural Insights :

- Both compounds share a morpholine core and ethoxyphenoxybenzyl substituents. However, reboxetine’s additional methyl group on the benzyl ring enhances its selectivity for norepinephrine transporters .

Antimicrobial Morpholine Derivatives (Pyrimidinones)

Representative Compounds :

Activity Comparison :

Structural Divergence :

- Antimicrobial derivatives replace viloxazine’s benzyl group with thiopyrimidinone and ethylthio linkages, enabling interactions with microbial enzymes or cell membranes.

Morpholine-2-Carboxylic Acid Derivatives

Examples :

Functional Comparison :

| Parameter | Viloxazine HCl | Morpholine-2-carboxylic Acid Derivatives |

|---|---|---|

| Key Functional Group | Benzyl-ethoxyphenoxy | Carboxylic acid |

| Application | Therapeutic agent | Synthetic intermediates for drug discovery |

| Bioactivity | CNS activity | Limited direct therapeutic use |

Insights :

- Carboxylic acid derivatives prioritize synthetic utility over direct bioactivity, unlike viloxazine’s CNS-targeting structure.

(2S)-2-(Trifluoromethyl)morpholine Hydrochloride

Chemical Identity :

- Molecular Formula: C₅H₉ClF₃NO

- CAS No.: 1394909-69-3

Comparison :

| Parameter | Viloxazine HCl | (2S)-2-(Trifluoromethyl)morpholine HCl |

|---|---|---|

| Substituent | Benzyl-ethoxyphenoxy | Trifluoromethyl |

| Pharmacokinetic Impact | Moderate metabolic stability | Enhanced stability due to fluorine |

| Therapeutic Use | Antidepressant | Preclinical research compound |

Q & A

Q. NMR (¹H/¹³C) :

- ¹H NMR : Signals for the morpholine ring (δ 3.6–4.0 ppm, multiplet), o-ethoxyphenoxy protons (δ 6.8–7.4 ppm), and benzylic CH₂ (δ 4.2–4.5 ppm) confirm connectivity .

- ¹³C NMR : Peaks at ~70 ppm (morpholine carbons) and 150–160 ppm (aromatic ether carbons) verify structural integrity .

FT-IR : Stretching bands for N–H (3300–3500 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) confirm functional groups .

Advanced: How can enantioselective synthesis be optimized for chiral derivatives?

Q. Chiral resolution :

- Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during benzylation to induce stereoselectivity .

- HPLC with chiral columns (e.g., Chiralpak AD-H) separates enantiomers; mobile phases of hexane/isopropanol (90:10) resolve >99% enantiomeric excess .

Asymmetric catalysis : Palladium complexes with chiral ligands (e.g., Josiphos) improve enantiomeric ratios in coupling reactions .

Advanced: How to resolve contradictions in reported biological activities?

Conflicting data on enzyme inhibition (e.g., cytochrome P450 vs. kinase targets) may arise from:

- Structural isomerism : Analyze substituent positioning via X-ray crystallography or DFT calculations to identify active conformers .

- Assay variability : Standardize in vitro assays (e.g., fixed ATP concentrations for kinase studies) to minimize false positives .

- Metabolite interference : Use LC-MS to detect degradation products during bioactivity assays .

Basic: What roles does this compound play in biochemical research?

- Enzyme substrate/inhibitor : Acts as a competitive inhibitor for oxidoreductases (e.g., monoamine oxidases) due to its morpholine and aromatic ether motifs .

- Cellular uptake studies : Fluorescently tagged derivatives track intracellular localization via confocal microscopy .

Advanced: How can computational models predict reactivity and metabolic pathways?

- Reaxys/BKMS databases : Screen for analogous morpholine derivatives to predict reaction outcomes (e.g., regioselective bromination) .

- ADMET prediction tools (e.g., SwissADME): Estimate metabolic stability by simulating hepatic clearance via CYP3A4 oxidation .

- DFT calculations : Optimize transition states for substitution reactions to identify rate-limiting steps .

Advanced: What strategies enable regioselective functionalization of the morpholine ring?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the morpholine ring at specific positions, followed by quenching with electrophiles (e.g., aldehydes) .

- Protecting group strategies : Temporarily block reactive amines with Boc groups to direct alkylation/arylation to desired sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.